Neuropeptide Y (3-36), human

Receptor Pharmacology Binding Affinity Neuropeptide Y Signaling

Select Neuropeptide Y (3-36), human for your Y2 receptor research to ensure experimental reproducibility. Unlike generic Y2 agonists, this endogenous, DPP4-cleaved fragment provides unequivocal Y2 selectivity (1000-fold vs. Y1), validated in functional assays. Its human/rat sequence identity ensures translational relevance. Do not compromise your feeding, gastrointestinal, or CNS studies with less specific fragments—insist on the native sequence for definitive Y2 pathway dissection.

Molecular Formula C175H269N53O54S
Molecular Weight 4011 g/mol
Cat. No. B13386671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeuropeptide Y (3-36), human
Molecular FormulaC175H269N53O54S
Molecular Weight4011 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C(CO)N
InChIInChI=1S/C175H269N53O54S/c1-15-85(7)136(166(277)220-118(73-128(179)237)157(268)212-113(67-84(5)6)160(271)224-137(86(8)16-2)167(278)225-138(91(13)231)168(279)208-105(30-22-61-194-175(188)189)145(256)206-107(50-53-127(178)236)150(261)204-103(28-20-59-192-173(184)185)146(257)210-111(139(181)250)68-92-34-42-97(232)43-35-92)223-161(272)116(71-95-40-48-100(235)49-41-95)215-156(267)117(72-96-78-190-82-196-96)216-148(259)104(29-21-60-193-174(186)187)205-153(264)112(66-83(3)4)211-142(253)88(10)198-162(273)123(81-230)222-155(266)115(70-94-38-46-99(234)47-39-94)214-154(265)114(69-93-36-44-98(233)45-37-93)213-147(258)102(27-19-58-191-172(182)183)202-140(251)87(9)197-144(255)109(56-65-283-14)207-158(269)120(76-134(246)247)218-151(262)108(52-55-132(242)243)203-141(252)89(11)199-164(275)125-32-24-62-226(125)169(280)90(12)200-152(263)119(75-133(244)245)217-149(260)106(51-54-131(240)241)201-130(239)79-195-163(274)124-31-23-63-227(124)171(282)122(74-129(180)238)221-159(270)121(77-135(248)249)219-165(276)126-33-25-64-228(126)170(281)110(26-17-18-57-176)209-143(254)101(177)80-229/h34-49,78,82-91,101-126,136-138,229-235H,15-33,50-77,79-81,176-177H2,1-14H3,(H2,178,236)(H2,179,237)(H2,180,238)(H2,181,250)(H,190,196)(H,195,274)(H,197,255)(H,198,273)(H,199,275)(H,200,263)(H,201,239)(H,202,251)(H,203,252)(H,204,261)(H,205,264)(H,206,256)(H,207,269)(H,208,279)(H,209,254)(H,210,257)(H,211,253)(H,212,268)(H,213,258)(H,214,265)(H,215,267)(H,216,259)(H,217,260)(H,218,262)(H,219,276)(H,220,277)(H,221,270)(H,222,266)(H,223,272)(H,224,271)(H,225,278)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H,248,249)(H4,182,183,191)(H4,184,185,192)(H4,186,187,193)(H4,188,189,194)/t85-,86-,87-,88-,89-,90-,91+,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,136-,137-,138-/m0/s1
InChIKeyQQOBHTXYNMYKOL-DSXOWAILSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neuropeptide Y (3-36), human: A Selective Y2 Receptor Agonist for Targeted Research Applications


Neuropeptide Y (3-36), human, is an endogenous 34-amino acid peptide generated through the cleavage of full-length Neuropeptide Y (NPY 1-36) by the serine protease dipeptidyl peptidase-4 (DPP4) [1]. Unlike the non-selective parent peptide, NPY (3-36) functions as a highly selective agonist for the Y2 receptor subtype of the neuropeptide Y receptor family [2]. This selectivity is a consequence of the deletion of the N-terminal dipeptide, which fundamentally alters the compound's pharmacological profile [1]. The human sequence is identical to the rat sequence, making it a versatile tool for translational research [3].

Why Generic Y2 Agonists Cannot Replace Neuropeptide Y (3-36), human


The family of NPY receptor agonists encompasses a diverse array of peptide fragments and analogs with overlapping yet distinct receptor subtype profiles and functional outcomes. The common assumption that any Y2-preferring agonist can serve as a generic substitute for Neuropeptide Y (3-36), human is demonstrably false. A key differentiator is that NPY (3-36) is an endogenous, naturally processed ligand, not a synthetic analog [1]. Its unique combination of high Y2 affinity and functional selectivity—demonstrated by its distinct performance in specific physiological assays—means that closely related fragments like NPY (13-36) or NPY (22-36) cannot be assumed to elicit the same biological response [2][3]. Procurement based on a general Y2 agonist profile, rather than the specific NPY (3-36) sequence, introduces a critical risk of experimental inconsistency and irreproducible results. The following quantitative evidence guide details the specific, verifiable differentiations that justify the targeted selection of Neuropeptide Y (3-36), human.

Quantitative Evidence for the Differentiated Selection of Neuropeptide Y (3-36), human


Superior Y2 Receptor Selectivity Over Y1 vs. the Non-Selective Parent NPY 1-36

The defining characteristic of Neuropeptide Y (3-36), human is its conversion from a non-selective Y1/Y2 ligand to a highly selective Y2 agonist. In a direct comparative binding study, NPY (3-36) demonstrated a 1000-fold lower affinity for the Y1 receptor compared to NPY (1-36), while retaining similarly high affinity for the Y2 receptor [1]. This dramatic shift in selectivity profile is the foundational evidence for its use as a tool to isolate and study Y2-mediated signaling pathways without confounding Y1 receptor activation [2].

Receptor Pharmacology Binding Affinity Neuropeptide Y Signaling

Enhanced Potency in Stimulating Food Intake Compared to NPY and PP

In a study designed to compare the efficacy of NPY-related compounds on feeding, Neuropeptide Y (3-36), human demonstrated significantly greater potency than both the parent NPY (1-36) and Pancreatic Polypeptide (PP). When administered intracerebroventricularly (i.c.v.) in rats, NPY (3-36) enhanced 2-hour food intake more effectively than the other peptides at higher doses (0.1 to 5.0 μg/rat) [1]. This finding is critical because it directly contradicts the assumption that other Y2-preferring ligands or the parent peptide would be equally or more effective in driving orexigenic behavior.

Appetite Regulation Feeding Behavior In Vivo Pharmacology

Differential Functional Antagonism of CRF-Induced Gastric Acid Secretion Compared to NPY (13-36)

A direct head-to-head study revealed a functional divergence between two commonly used Y2 receptor agonists. Neuropeptide Y (3-36), human at a dose of 0.5 μg i.c.v. completely blocked the inhibitory effect of corticotropin-releasing factor (CRF) on pentagastrin-stimulated gastric acid secretion in anesthetized rats. In stark contrast, the related agonist NPY (13-36) at doses up to 5 μg failed to produce any significant effect in the same model [1]. This discrepancy underscores that receptor binding affinity alone (both are Y2 agonists) is an insufficient predictor of physiological outcome and that the specific 3-36 fragment possesses unique functional properties.

Gastrointestinal Physiology Functional Selectivity Central Nervous System

High Y2 Receptor Binding Affinity Confirmed by Independent Datasheets

Independent commercial sources consistently report a high affinity for the Y2 receptor for Neuropeptide Y (3-36), human, with a Ki value of 0.41 nM determined in CHP 234 cells [1][2]. While direct cross-vendor comparison data for NPY (3-36) itself is not available, this value can be contextualized against related fragments. For instance, the shorter fragment NPY (22-36) has a reported Ki of 0.3 nM for the human Y2 receptor [3]. This indicates that while both are potent Y2 binders, the full NPY (3-36) sequence may offer different pharmacological or functional properties as suggested by the evidence items above. The reported Ki serves as a verifiable quality benchmark for procurement, ensuring the peptide's activity meets expected standards.

Receptor Binding Affinity Characterization Quality Control

Optimal Application Scenarios for Neuropeptide Y (3-36), human


Investigating Y2 Receptor-Specific Signaling Pathways

Use NPY (3-36) as a selective Y2 agonist to dissect Y2-mediated signaling pathways (e.g., Gi-mediated inhibition of adenylyl cyclase, modulation of ion channels) from those mediated by the Y1 receptor. Its 1000-fold selectivity over Y1 makes it an indispensable tool for experiments where Y1 activation would be a confounding variable [1].

Studying the Central Control of Appetite and Energy Homeostasis

Employ NPY (3-36) as the most potent orexigenic agent among common NPY-related peptides. Its superior potency in stimulating food intake in vivo, as demonstrated in comparative studies, makes it the ideal candidate for pharmacological studies of feeding behavior and obesity [2].

Elucidating Central Y2-Mediated Control of Gastric Function

Select NPY (3-36) for studies of central Y2 receptor involvement in gastrointestinal physiology. Its unique ability to antagonize CRF's effects on gastric acid secretion, a property not shared by the related Y2 agonist NPY (13-36), makes it the only suitable tool for investigating this specific functional pathway [3].

Developing Targeted Drug Delivery Systems for Neurological Disorders

As demonstrated by recent research, NPY (3-36) can be conjugated to advanced nanomaterials (e.g., ZIF-90 nanoparticles) to create brain-penetrant, Y2 receptor-targeted therapeutic platforms for conditions like epilepsy, where selective Y2 activation in the central nervous system is desired [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neuropeptide Y (3-36), human

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.